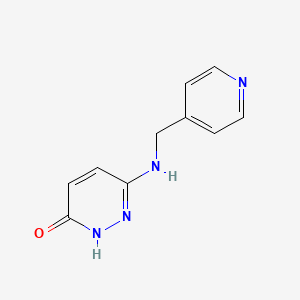

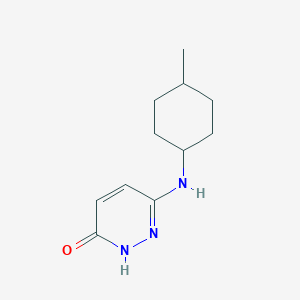

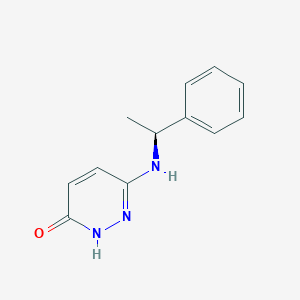

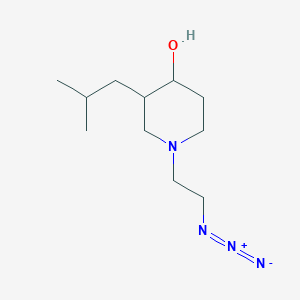

![molecular formula C8H9BrO4 B1479441 5-(ブロモメチル)-2-オキソ-3-オキサビシクロ[3.1.1]ヘプタン-1-カルボン酸 CAS No. 2092568-07-3](/img/structure/B1479441.png)

5-(ブロモメチル)-2-オキソ-3-オキサビシクロ[3.1.1]ヘプタン-1-カルボン酸

概要

説明

“5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound . It is related to the class of compounds known as bicyclo[2.2.1]heptanes, which are featured in various bioactive natural products and drug candidates .

Synthesis Analysis

The synthesis of related compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This process allows for rapid access to a wide range of these compounds from simple starting materials under mild and operationally simple conditions .Chemical Reactions Analysis

Carboxylic acids, such as “5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid”, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .科学的研究の応用

不斉合成

この化合物は、不斉合成に使用できます . 有機触媒による形式的な[4 + 2]環状付加反応が実現し、温和で操作が簡単な条件下で、単純な出発物質から、様々なビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルを高エナンチオ選択的に迅速に合成できるようになりました .

高エネルギー密度化合物(HEDC)

この化合物は、新しい高エネルギー密度化合物(HEDC)の設計に使用できます . アザ窒素原子とニトロ置換基を含む一連の新しいビシクロ[3.1.1]ヘプタン誘導体を設計し、理論的に研究しました . 設計された化合物の爆轟性能、結合解離エネルギー(BDE)、および衝撃感度を計算して評価しました .

創薬

この化合物は、創薬に使用できます . ビシクロ[2.2.1]ヘプタン骨格は、LMV-6015やAMG 221などの薬物候補に特徴付けられています .

生物活性天然物

この化合物は、生物活性天然物の合成に使用できます . カンファー、ソルダリン、α-サンタロール、β-サンタロールは、この構造部分を含む生物活性天然物です .

キラル補助基

この化合物は、キラル補助基として使用できます . ボルナンサルタムは、よく知られたキラル補助基です .

遷移金属触媒用のキラル配位子

この化合物は、遷移金属触媒用のキラル配位子として使用できます . ジベンジルジエンとジフォナンは、遷移金属触媒に有効なキラル配位子です .

作用機序

Target of Action

Compounds with a bicyclo[3.1.1]heptane scaffold, like the one in the given compound, have been found to be bioisosteres for meta-substituted arenes . These arenes are common in many bioactive compounds and drugs, suggesting that the given compound might interact with similar targets.

Mode of Action

The exact mode of action would depend on the specific targets of the compound. The bromomethyl group might potentially undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with its targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been used in drug discovery, suggesting that they might interact with pathways relevant to various diseases .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its potential as a bioisostere for meta-substituted arenes, it might have similar effects to compounds containing these arenes .

実験室実験の利点と制限

The main advantage of using 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid in lab experiments is its versatility. It can be used as a catalyst, reagent, or inhibitor in a variety of experiments. However, there are some limitations to using 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid in lab experiments. It is a relatively expensive compound, and it is not always easy to obtain. In addition, it can be toxic if not handled properly.

将来の方向性

There are several potential future directions for 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid research. One potential direction is to further explore its mechanism of action and the biochemical and physiological effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid. Another potential direction is to explore the potential applications of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid in drug development. Additionally, further research could be done to improve the synthesis method of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid and to make it more cost-effective. Finally, further research could be done to explore the potential toxicity of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid and to develop methods to reduce its toxicity.

生化学分析

Biochemical Properties

5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its reactive bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential as a drug candidate.

Cellular Effects

The effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these pathways, leading to changes in cellular responses and metabolic flux .

Molecular Mechanism

At the molecular level, 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are essential for determining safe and effective dosage ranges.

Metabolic Pathways

5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential as a metabolic modulator.

Transport and Distribution

The transport and distribution of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function

特性

IUPAC Name |

5-(bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4/c9-3-7-1-8(2-7,5(10)11)6(12)13-4-7/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDSGXYFTYFSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C(=O)OC2)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

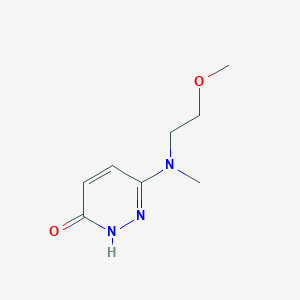

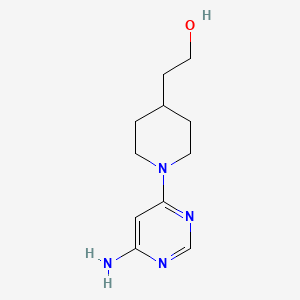

![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)